4-Tert-butylcyclohexanecarbonyl chloride
Description
4-Tert-butylcyclohexanecarbonyl chloride is a specialized organic compound featuring a cyclohexane ring substituted with a tert-butyl group at the 4-position and a reactive carbonyl chloride (-COCl) functional group. This structure confers unique steric and electronic properties, making it valuable in organic synthesis as an acylating agent. Notably, the compound is sometimes ambiguously referred to as "4-tert-butylbenzoyl chloride" in certain sources, though this name typically describes a benzene-derived analog . Its applications span pharmaceuticals, agrochemicals, and polymer chemistry, where its bulky tert-butyl group enhances stability and modulates reactivity.
Properties
IUPAC Name |
4-tert-butylcyclohexane-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClO/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKSDZYQGFDJIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373804 | |
| Record name | 4-tert-butylcyclohexanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20451-50-7 | |
| Record name | 4-tert-butylcyclohexanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Tert-butylcyclohexanecarbonyl chloride typically involves the chlorination of 4-Tert-butylcyclohexanecarboxylic acid. This reaction is usually carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions . The reaction proceeds as follows:
4-Tert-butylcyclohexanecarboxylic acid+SOCl2→4-Tert-butylcyclohexanecarbonyl chloride+SO2+HCl
Industrial production methods may involve similar chlorination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
4-Tert-butylcyclohexanecarbonyl chloride undergoes various chemical reactions, primarily due to the reactive acyl chloride group. Some common reactions include:
Scientific Research Applications
4-Tert-butylcyclohexanecarbonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Proteomics Research: The compound is used in the modification of proteins and peptides to study their structure and function.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Tert-butylcyclohexanecarbonyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives .
Comparison with Similar Compounds
4-Tert-butylbenzoyl Chloride
Structural Differences :
- Core Ring : Contains a benzene ring instead of cyclohexane.
- Reactivity : The aromatic benzene ring stabilizes the carbonyl group via resonance, increasing electrophilicity compared to the aliphatic cyclohexane derivative.
- Applications : Widely used as an intermediate in pharmaceutical synthesis (e.g., prodrugs and active ingredients) due to its balance of reactivity and stability .
Key Data :
| Property | 4-Tert-butylcyclohexanecarbonyl Chloride | 4-Tert-butylbenzoyl Chloride |
|---|---|---|
| Core Structure | Cyclohexane | Benzene |
| Functional Group | -COCl | -COCl |
| Steric Hindrance | Higher (due to cyclohexane conformation) | Moderate |
| Typical Use | Specialty acylations | Pharmaceutical intermediates |
4-Tert-butylphenoxyacetyl Chloride
Structural Differences :
- Backbone: Incorporates a phenoxy-acetyl group (-OCH₂COCl) with a tert-butyl substituent on the benzene ring.
- Reactivity: The ether linkage (-O-) increases polarity, enhancing solubility in polar solvents. Hydrolysis rates may differ due to the electron-withdrawing phenoxy group.
- Applications : Primarily used in agrochemical synthesis (e.g., herbicides and insecticides) .
Comparison Highlights :
| Property | This compound | 4-Tert-butylphenoxyacetyl Chloride |
|---|---|---|
| Functional Group | -COCl | -OCH₂COCl |
| Solubility | Lower in polar solvents | Higher in polar solvents |
| Primary Industry | Polymers, specialty chemicals | Agrochemicals |
4-Tert-butylcyclohexanol
Structural Relationship :
- Precursor Role : The alcohol (-OH) version of the compound, often used to synthesize this compound via chlorination.
- Properties : Lower reactivity due to the hydroxyl group; higher boiling point (156.27 g/mol molecular weight) and hygroscopic nature .
Synthetic Pathway: 4-Tert-butylcyclohexanol → Oxidation → 4-Tert-butylcyclohexanecarboxylic acid → Reaction with thionyl chloride → this compound.
Biological Activity
4-Tert-butylcyclohexanecarbonyl chloride, with the CAS number 2719-27-9, is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on existing literature and research findings.
This compound is characterized by its unique structure which includes a cyclohexane ring substituted with a tert-butyl group and a carbonyl chloride functional group. The molecular formula is with a molecular weight of approximately 232.75 g/mol.
Biological Activity
The biological activity of this compound has been investigated in various studies, particularly focusing on its role as a reactive intermediate in the synthesis of biologically active compounds.
The compound acts primarily as an acylating agent. Its carbonyl chloride group can react with nucleophiles, facilitating the formation of amides and esters, which are crucial in drug development. This reactivity is significant in the synthesis of compounds targeting various biological pathways.
Synthesis and Applications
- Synthesis of Derivatives : Research has shown that this compound can be used to synthesize derivatives that exhibit enhanced biological activities. For instance, derivatives designed to target the metabotropic glutamate receptor (mGluR2) have shown promise in treating neuropsychiatric disorders .
- Antimicrobial Activity : In studies focused on tuberculosis treatment, analogs derived from this compound have been evaluated for their efficacy against Mycobacterium tuberculosis. These studies indicate that modifications to the core structure can lead to compounds with improved antimicrobial properties .
- Structure-Activity Relationship (SAR) : The structure-activity relationship studies have revealed that specific substitutions on the cyclohexane ring can significantly influence the biological potency of the derivatives. For example, alkylamino-group substitutions have been found to enhance the potency against resistant strains of bacteria by up to tenfold compared to traditional compounds .
Case Studies
Several case studies highlight the relevance of this compound in drug discovery:
- Case Study 1 : A study demonstrated that a derivative synthesized from this compound showed selective inhibition of mGluR2, which is implicated in anxiety and depression disorders. The compound was tested in animal models and showed significant behavioral improvements .
- Case Study 2 : Another investigation focused on its application in synthesizing novel anti-tuberculosis agents. The derivatives were tested for their ability to penetrate bacterial membranes and inhibit growth effectively, showing promising results against resistant strains .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
